molecular formula C10H8N2OS2 B11102166 N'-(2-thienylmethylene)-2-thiophenecarbohydrazide

N'-(2-thienylmethylene)-2-thiophenecarbohydrazide

Cat. No.: B11102166
M. Wt: 236.3 g/mol
InChI Key: BFQKAYQRWCAVAT-YRNVUSSQSA-N
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Description

N’-(2-thienylmethylene)-2-thiophenecarbohydrazide is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a hydrazone functional group. The unique structure of N’-(2-thienylmethylene)-2-thiophenecarbohydrazide makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-thienylmethylene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 2-thiophenecarboxaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

2-thiophenecarboxaldehyde+2-thiophenecarbohydrazideN’-(2-thienylmethylene)-2-thiophenecarbohydrazide\text{2-thiophenecarboxaldehyde} + \text{2-thiophenecarbohydrazide} \rightarrow \text{N'-(2-thienylmethylene)-2-thiophenecarbohydrazide} 2-thiophenecarboxaldehyde+2-thiophenecarbohydrazide→N’-(2-thienylmethylene)-2-thiophenecarbohydrazide

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for N’-(2-thienylmethylene)-2-thiophenecarbohydrazide are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-thienylmethylene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The thiophene rings can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions to achieve substitution on the thiophene rings.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the thiophene rings, leading to a wide range of derivatives.

Scientific Research Applications

N’-(2-thienylmethylene)-2-thiophenecarbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It can be used in the development of new materials, such as conducting polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N’-(2-thienylmethylene)-2-thiophenecarbohydrazide in biological systems involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can interfere with metal-dependent enzymes and proteins. Additionally, the thiophene rings can interact with biological membranes and proteins, affecting their function.

Comparison with Similar Compounds

N’-(2-thienylmethylene)-2-thiophenecarbohydrazide can be compared with other hydrazone derivatives and thiophene-containing compounds. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities. N’-(2-thienylmethylene)-2-thiophenecarbohydrazide is unique due to its dual thiophene rings, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H8N2OS2

Molecular Weight

236.3 g/mol

IUPAC Name

N-[(E)-thiophen-2-ylmethylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C10H8N2OS2/c13-10(9-4-2-6-15-9)12-11-7-8-3-1-5-14-8/h1-7H,(H,12,13)/b11-7+

InChI Key

BFQKAYQRWCAVAT-YRNVUSSQSA-N

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)C2=CC=CS2

Origin of Product

United States

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